REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([NH:13][C:14](=[O:16])[CH3:15])[C:7](=[CH:11][CH:12]=1)[C:8]([OH:10])=[O:9])([O-])=O.[H][H]>C(OCC)(=O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([NH:13][C:14](=[O:16])[CH3:15])[C:7](=[CH:11][CH:12]=1)[C:8]([OH:10])=[O:9]
|
Name
|
|
Quantity
|
575 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(C(=O)O)=CC1)NC(C)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction mixture prepared
|
Type
|
FILTRATION
|
Details
|
Then, the reaction mixture was filtered through a Celite
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
WASH
|
Details
|
the catalyst was washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The total amount of the filtrate was collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated under
|
Type
|
CUSTOM
|
Details
|
was obtained in an amount of 450 mg
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C(C(=O)O)=CC1)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |